Meadowlactone

Catalog No.
S592251
CAS No.
110071-67-5
M.F
C20H38O2
M. Wt
310.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meadowlactone

CAS Number

110071-67-5

Product Name

Meadowlactone

IUPAC Name

6-pentadecyloxan-2-one

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h19H,2-18H2,1H3

InChI Key

LLPDOHGLBDHCJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1CCCC(=O)O1

Canonical SMILES

CCCCCCCCCCCCCCCC1CCCC(=O)O1

Meadowlactone is a delta-lactone obtained by intramolecular condensation of the 5-hydroxy and carboxy groups of 5-hydroxyicosanoic acid. A nonenzymatic oxidation product of arachidonic acid.

Meadowlactone, systematically known as (Z)-6-Dodecen-4-olide or cis-4-Hydroxy-6-dodecenoic acid lactone, is a delta-lactone valued in the fragrance and flavor industry for its complex fatty and creamy character. Its sensory profile is primarily described as sweet, fatty, waxy, and creamy, with distinct dairy notes and a subtle fruity nuance. This profile makes it a key component for building rich dairy flavors such as butter, cream, and milk, as well as for adding depth to fruit accords like peach and apricot. Its utility stems from its ability to impart a specific, rich body and enhance the perception of sweetness in complex formulations.

In olfaction, minor structural changes result in significant sensory differences, making direct substitution of Meadowlactone with close analogs often unviable. The presence, position, and geometry of the carbon-carbon double bond are critical to its characteristic odor. Replacing Meadowlactone with its saturated analog, delta-dodecalactone, eliminates the specific waxy and dairy notes conferred by the (Z)-alkene moiety. Furthermore, chirality is a critical determinant of both odor character and intensity in lactones. Enantiomers of the same lactone can possess dramatically different detection thresholds and distinct aromatic nuances, meaning a racemic mixture will not replicate the performance of a specific, pure enantiomer. Therefore, substituting Meadowlactone with a different salt, a saturated form, or a racemic mixture will fail to reproduce its precise olfactory contribution.

Distinctive Olfactory Profile vs. Saturated Analog (delta-Dodecalactone)

The procurement decision between Meadowlactone and its saturated analog, delta-dodecalactone, hinges on the specific nuance required. Meadowlactone provides a characteristic 'sweet, fatty, waxy, dairy, creamy' profile with a distinct 'lactonic, fruity nuance'. It is noted for its ability to enhance the 'unique body, milky flavor and sweetness' of fermented butter. In contrast, the common substitute delta-dodecalactone delivers a powerful 'creamy, buttery' aroma but with dominant 'peach, apricot, and coconut' notes and a more generic 'oily-fatty' character. The (Z)-double bond in Meadowlactone is directly responsible for its signature waxy/dairy complexity, which is absent in the purely buttery/coconut profile of its saturated counterpart.

Evidence DimensionOdor Profile Description
Target Compound DataSweet, fatty, waxy, dairy, creamy with a lactonic, fruity nuance.
Comparator Or Baselinedelta-Dodecalactone: Powerful creamy, buttery, with peach, apricot, and coconut notes.
Quantified DifferenceQualitative: Presence of specific 'waxy, dairy' character vs. 'buttery, coconut' character.
ConditionsSensory evaluation by trained panelists.

The (Z)-double bond is critical for achieving the specific waxy, dairy character essential for authentic cream and butter notes, a nuance not delivered by its more common saturated analog.

Enantiomeric Purity as a Key Performance Driver in Olfactory Potency

The selection between a racemic mixture and an enantiomerically pure lactone is a critical procurement decision directly impacting performance and cost. Within the lactone class, enantiomers frequently exhibit vast differences in odor detection thresholds. For example, the (3S,3aS,7aR) enantiomer of wine lactone has an exceptionally low odor threshold of 0.00001-0.00004 ng/L in air, while its (3R,3aR,7aS) enantiomer is significantly less potent, with a threshold greater than 1000 ng/L. This represents a potency difference of over 25,000,000-fold. Similarly, studies on other unsaturated lactones, such as (Z)-7-alken-4-olides, confirm that one enantiomer (R) can have a lower odor threshold than its (S) counterpart. While specific threshold data for Meadowlactone enantiomers is not cited, this well-established principle for the lactone class indicates that enantiomeric purity is a primary factor in achieving maximum olfactory impact.

Evidence DimensionOdor Detection Threshold in Air (ng/L)
Target Compound Data(3S,3aS,7aR)-Wine Lactone: 0.00001 - 0.00004 ng/L
Comparator Or Baseline(3R,3aR,7aS)-Wine Lactone: >1000 ng/L
Quantified Difference>25,000,000x higher potency for the active enantiomer.
ConditionsGas chromatography-olfactometry (GC-O) analysis.

Selecting an enantiomerically pure form over a racemate can dramatically lower the required dosage for the same olfactory impact, directly affecting formulation cost-in-use.

Formulation Versatility: pH-Dependent Solubility Profile

As a delta-lactone, Meadowlactone possesses a key processability advantage relevant to formulation in aqueous systems. The lactone ring exists in a pH-dependent equilibrium with its corresponding open-chain hydroxy acid form. In more acidic or neutral conditions, the cyclic, more lipophilic lactone form is favored, making it oil-soluble. As pH increases, the equilibrium shifts towards the deprotonated, more hydrophilic open-chain carboxylate form, which is water-soluble. This amphoteric behavior allows the molecule's partitioning characteristics to be modulated by adjusting the formulation's pH.

Evidence DimensionChemical Form & Solubility
Target Compound DataCyclic Lactone Form: Lipophilic (oil-soluble).
Comparator Or BaselineOpen-Chain Hydroxy Acid Form: Hydrophilic (water-soluble).
Quantified DifferenceReversible isomerization between forms.
ConditionspH-dependent equilibrium in aqueous media.

This property allows for tunable solubility and partitioning in complex formulations, a key handling advantage for creating stable emulsions or controlling release from a product matrix.

Creation of Authentic Dairy and Cream Notes in Flavors

Where a generic buttery or coconut note from substitutes like delta-dodecalactone is insufficient, Meadowlactone is the indicated choice for building highly realistic and complex dairy profiles. Its unique waxy and rich milky character is critical for high-fidelity butter, fresh cream, and cheese flavors in bakery, confectionery, and savory applications.

High-Impact, Cost-Efficient Fragrance Formulations

In applications requiring high olfactory performance at low concentrations, such as fine fragrance or premium fabric care, specifying an enantiomerically pure form of Meadowlactone (when available) is the most strategic choice. Leveraging the significantly lower odor threshold of the active enantiomer allows for a reduction in the required concentration, directly improving the cost-in-use of the final formulation.

Advanced Personal Care Formulations Requiring Controlled Delivery

For use in complex matrices like skin creams, lotions, or rinse-off conditioners, the pH-dependent equilibrium of Meadowlactone is a significant formulation asset. This property can be leveraged to improve stability in emulsions or to control the partitioning and release of the fragrance from the product base during and after application.

XLogP3

8

Wikipedia

Meadowlactone

Dates

Last modified: 02-18-2024

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